

An In-depth Technical Guide to Chloridazon-d5: Structure, Properties, and Applications

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Compound of Interest

Compound Name: Chloridazon-d5

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Chloridazon-d5**, a deuterated isotopologue of the herbicide Chloridazon. It is primarily utilized as an internal standard for the quantitative analysis of Chloridazon in various matrices, leveraging techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).^{[1][2]} This document details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Physicochemical Properties

Chloridazon-d5 is structurally identical to Chloridazon, with the exception of five deuterium atoms on the phenyl ring. This isotopic labeling provides a distinct mass signature, crucial for its role as an internal standard, without significantly altering its chemical behavior.

Chemical Structure:

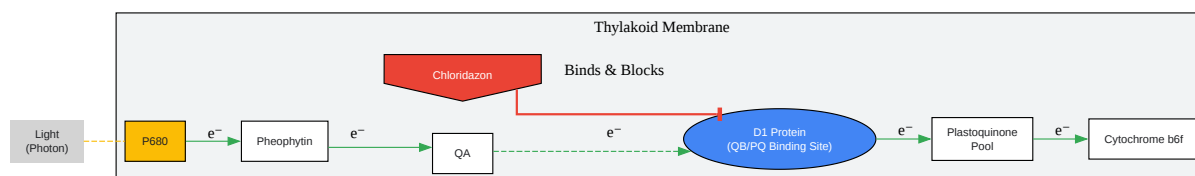
- IUPAC Name: 5-amino-4-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)pyridazin-3-one^{[3][4][5]}
- Synonyms: Chloridazon D5 (phenyl D5), 5-Amino-4-chloro-2-phenyl-d5-pyridazin-3(2H)-one

The key physicochemical properties of **Chloridazon-d5** and its non-deuterated counterpart, Chloridazon, are summarized in the table below for easy comparison.

Property	Chloridazon-d5	Chloridazon
Molecular Formula	C ₁₀ H ₃ D ₅ CIN ₃ O	C ₁₀ H ₈ CIN ₃ O
Molecular Weight	226.67 g/mol	221.64 g/mol
Exact Mass	226.0669733 Da	221.035583 Da
CAS Number	1246818-99-4	1698-60-8
Physical State	Solid	Solid
Melting Point	Not specified; expected to be similar to Chloridazon	206 °C (technical grade: 198-202 °C)
Solubility (at 20°C)	Not specified; expected to be similar to Chloridazon	In water: 400 mg/L; In methanol: 34 g/kg; In acetone: 28 g/kg; In benzene: 0.7 g/kg. Practically insoluble in n-hexane.
LogP	Not specified; expected to be similar to Chloridazon	0.73
Stability	Stable under recommended storage conditions.	Stable up to 50 °C for at least 2 years. Stable in aqueous media at pH 3-9.

Mechanism of Action: Inhibition of Photosystem II

Chloridazon is a selective systemic herbicide that functions by inhibiting photosynthesis. Its primary site of action is within Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts. Chloridazon binds to the D1 protein of the PSII complex, specifically at the binding site for plastoquinone (PQ). This binding event physically blocks PQ from docking and accepting electrons, thereby interrupting the photosynthetic electron transport chain. The disruption of electron flow halts the production of ATP and NADPH, which are essential for carbon dioxide fixation, ultimately leading to plant death.



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Mechanism of Chloridazon's inhibition of Photosystem II.

Experimental Protocols

Synthesis of Chloridazon

While a specific, detailed protocol for the synthesis of **Chloridazon-d5** is not readily available in the public domain, the general synthesis for unlabeled Chloridazon provides a clear pathway. The synthesis of the deuterated analog would follow a similar chemical route, substituting a deuterated precursor, such as phenyl-d5-hydrazine.

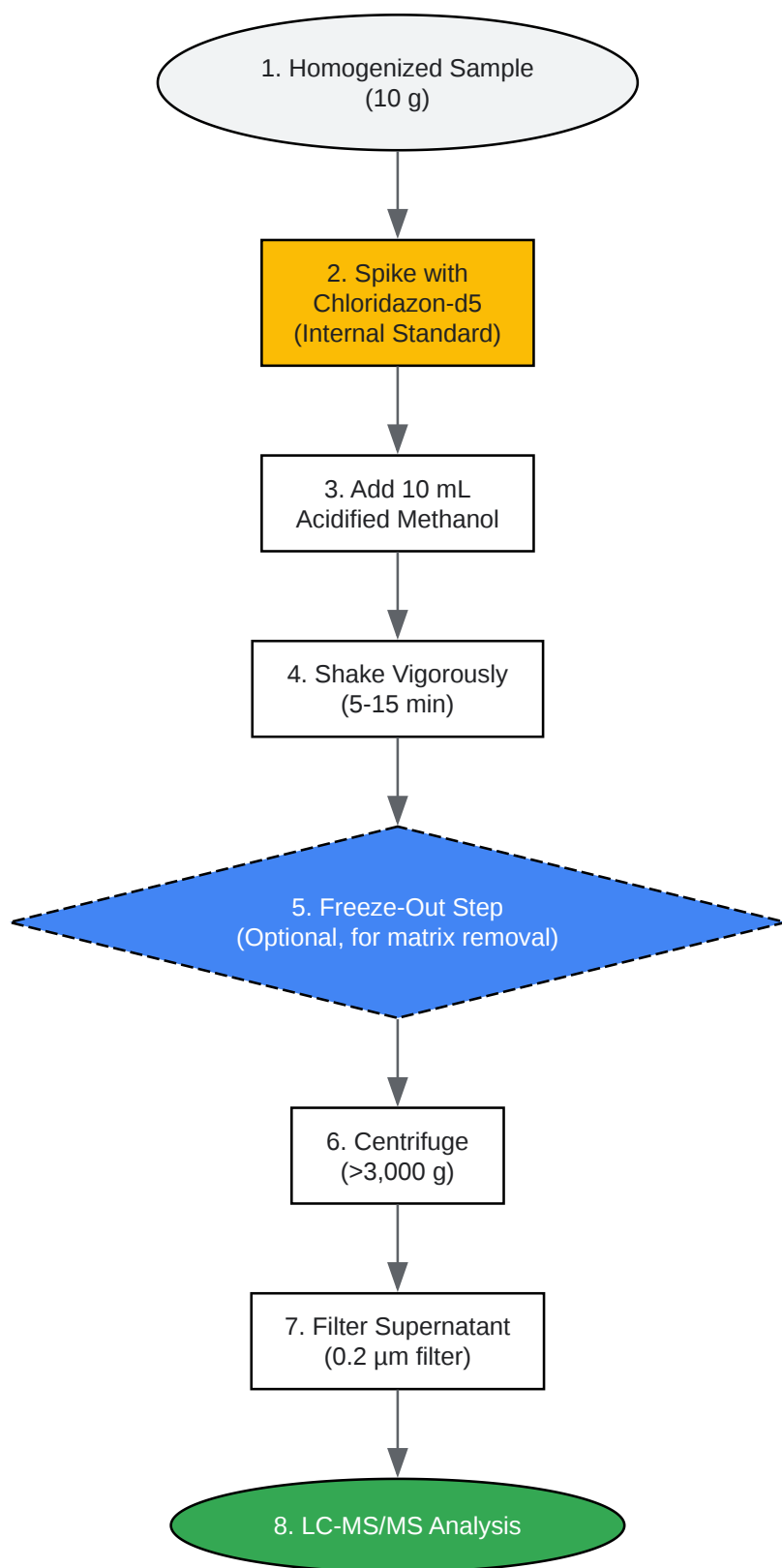
A known method for producing 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone (Chloridazon) involves the reaction of 1-phenyl-4-amino-5-chloropyridaz-6-one with a suitable chlorinating agent. Alternative syntheses often start with phenylhydrazine and chlorinated pyridazinone intermediates, involving cyclization to form the pyridazinone ring, followed by chlorination and amination steps.

Analytical Protocol: QuPPE Method for Pesticide Residue Analysis

Chloridazon-d5 is an ideal internal standard for the "Quick Polar Pesticides" (QuPPE) method, a procedure designed for the efficient extraction and analysis of highly polar pesticides in food matrices. The use of an isotopically labeled internal standard like **Chloridazon-d5** is critical for correcting variations in extraction recovery and mitigating matrix effects during LC-MS/MS analysis, thereby ensuring accurate quantification.

Detailed Methodology (QuPPE for Plant-Based Foods):

- **Sample Preparation:** Homogenize 10 g of the sample in a centrifuge tube.
- **Internal Standard Spiking:** Add a known amount of **Chloridazon-d5** solution (and other internal standards) to the sample.
- **Extraction:** Add 10 mL of acidified methanol (typically with 1% formic acid) to the tube.
- **Shaking:** Shake the tube vigorously for a defined period (e.g., 5-15 minutes) to ensure thorough extraction.
- **Freeze-Out (for complex matrices):** For samples with high lipid or protein content, freeze the sample (e.g., at -20°C or -80°C) to precipitate interferences.
- **Centrifugation:** Centrifuge the cold sample at high speed (e.g., >3,000 g) to separate the solid matrix from the liquid extract.
- **Filtration:** Filter the supernatant through a 0.2 µm syringe filter into an autosampler vial.
- **Analysis:** Analyze the final extract using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), typically with a HILIC or similar polar-compatible column.



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Workflow of the Quick Polar Pesticides (QuPPe) method.

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